(R)-2-Chlorobutyric Acid

Vue d'ensemble

Description

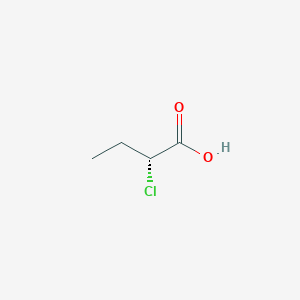

®-2-Chlorobutyric Acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-2-Chlorobutyric Acid can be synthesized through several methods. One common method involves the chlorination of butyric acid. This process typically uses thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions to ensure the selective formation of the ®-enantiomer.

Another method involves the asymmetric synthesis using chiral catalysts or auxiliaries to achieve the desired enantiomeric purity. This approach often employs transition metal catalysts and specific ligands to induce chirality during the reaction.

Industrial Production Methods

In industrial settings, ®-2-Chlorobutyric Acid is often produced through large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Chlorobutyric Acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of ®-2-Chlorobutyric Acid can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Butyric acid derivatives.

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Applications De Recherche Scientifique

®-2-Chlorobutyric Acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ®-2-Chlorobutyric Acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in metabolic processes or signaling pathways. The exact mechanism can vary depending on the context and the specific application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Butyric Acid: The parent compound without the chlorine atom.

2-Chloropropionic Acid: A similar compound with one less carbon atom.

2-Chlorovaleric Acid: A similar compound with one more carbon atom.

Uniqueness

®-2-Chlorobutyric Acid is unique due to its specific chiral center and the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and other specialized applications.

Activité Biologique

(R)-2-Chlorobutyric acid is a chiral compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an α-chloro carboxylic acid, characterized by the presence of a chlorine atom at the second carbon position of the butyric acid chain. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as a metabolic intermediate and its influence on cellular signaling pathways. Key mechanisms include:

- Inhibition of Histone Deacetylases (HDACs): this compound has been shown to inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression. This effect is crucial in cancer therapy, where HDAC inhibition can reactivate silenced tumor suppressor genes .

- Regulation of Metabolism: As a butyrate derivative, it influences fatty acid metabolism and energy homeostasis. Studies indicate that it can enhance mitochondrial function and promote oxidative metabolism in various cell types .

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Effects:

A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through HDAC inhibition. The compound was tested on colorectal cancer cells, showing a significant reduction in cell viability at concentrations above 1 mM . -

Neuroprotection:

Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. In vitro studies revealed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell survival rates in models of neurodegeneration . -

Metabolic Effects:

A recent investigation into the metabolic effects of this compound showed that it improved mitochondrial function and increased oxygen consumption rates in intestinal epithelial cells, suggesting its potential as a metabolic enhancer .

Toxicological Profile

While this compound exhibits promising biological activities, its safety profile must also be considered. Toxicological studies indicate that at therapeutic doses, the compound shows minimal toxicity; however, high concentrations may lead to adverse effects such as gastrointestinal disturbances .

Propriétés

IUPAC Name |

(2R)-2-chlorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUZBPJAGZHSQ-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54053-45-1 | |

| Record name | (R)-2-Chlorobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.